molecular formula C9H20O B147576 3,5,5-Trimethyl-1-hexanol CAS No. 3452-97-9

3,5,5-Trimethyl-1-hexanol

Cat. No. B147576
CAS RN: 3452-97-9
M. Wt: 144.25 g/mol
InChI Key: BODRLKRKPXBDBN-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-1-hexanol is a fragrance ingredient belonging to the structural group of branched chain saturated alcohols. It is characterized by having a hydroxyl group and a carbon chain ranging from C(4) to C(12) with one or several methyl side chains. This compound is used in the fragrance industry and has been the subject of toxicological and dermatological reviews to ensure its safety for use in various products .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 3,5,5-Trimethyl-1-hexanol, they do offer insights into the synthesis of structurally related compounds. For instance, the synthesis of 3-hexahelicenol involves a [2+2+2] cycloisomerization of a triyne precursor, which could potentially be adapted for synthesizing branched alcohols like 3,5,5-Trimethyl-1-hexanol . Additionally, the synthesis of methyl (trimethylsilylmethyl)acetylenecarboxylate and its reactions to form isoxazoles could provide a general method for generating derivatives of alcohols with similar branching patterns .

Molecular Structure Analysis

The molecular structure of 3,5,5-Trimethyl-1-hexanol is not directly discussed in the provided papers. However, the structure of sterically crowded molecules such as hexakis(trimethylsilylmethyl)benzene has been analyzed, indicating that steric effects can significantly influence molecular properties . These insights could be relevant when considering the molecular structure of 3,5,5-Trimethyl-1-hexanol and its steric interactions due to its branched nature.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 3,5,5-Trimethyl-1-hexanol can be inferred from the reactions of hexa-3,5-dienyl trimethylsilyl ether with enones, which proceed via ionic Diels–Alder reactions . This suggests that 3,5,5-Trimethyl-1-hexanol may also undergo reactions with electrophilic species due to the presence of its hydroxyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5,5-Trimethyl-1-hexanol are not explicitly detailed in the provided papers. However, the review of fragrance materials, including branched chain saturated alcohols, would encompass such properties as part of the safety assessment . It is likely that the compound exhibits typical alcohol properties such as solubility in organic solvents and the ability to form hydrogen bonds.

Scientific Research Applications

Toxicologic and Dermatologic Applications

3,5,5-Trimethyl-1-hexanol, as a fragrance ingredient, has been studied for its toxicologic and dermatologic impacts. It falls within the branched chain saturated alcohols group, sharing structural characteristics like a hydroxyl group and a C(4) to C(12) carbon chain with methyl side chains. The compound's safety in fragrances has been reviewed in detail, emphasizing its toxicology and dermatology implications (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Heat and Mass Transfer Enhancement

Research on 3,5,5-Trimethyl-1-hexanol includes its role in improving heat and mass transfer in absorption chillers. Small quantities of this compound in aqueous lithium bromide solutions reduce surface tension, enhancing the wetting of tube bundles in absorbers and triggering Marangoni convection (Lonardi & Luke, 2019).

Hydroformylation Catalyst

The hydroformylation of 2,4,4-trimethyl-1-pentene using Na2[Rh12(CO)30] as a catalyst leads to the production of 3,5,5-trimethylhexanal, with 3,5,5-Trimethyl-1-hexanol being a minor byproduct. This study emphasizes the chemioselectivity and efficiency of the catalyst (Pergola, Garlaschelli, Martinengo, & Repossi, 1997).

Fuel and Emission Studies

In studies related to combustion and emissions in engines, 3,5,5-Trimethyl-1-hexanol and similar compounds have been examined for their effects on engine performance and emissions. These studies aim to understand how such compounds influence combustion characteristics and environmental impacts (Santhosh & Kumar, 2021).

Thermochemical Properties

The study of thermochemical properties of alcohols like 3,5,5-Trimethyl-1-hexanol involves understanding their enthalpies of vaporization and formation. This research is vital for applications in chemical engineering and process design (Roganov, Pisarev, Emel’yanenko, & Verevkin, 2005).

Biofuel Research

Research on 3,5,5-Trimethyl-1-hexanol also extends to biofuel applications. Studies focus on its use in diesel engines, investigating how it influences combustion and emission characteristics, and its potential as a sustainable biofuel (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).

Dielectric and NIR Studies

Investigations into the association of 3,5,5-Trimethyl-1-hexanol with other compounds using dielectric effect measurements and near-infrared spectroscopy have been conducted. These studies are crucial for understanding molecular interactions and associations (Orzechowski & Czarnecki, 2019).

Sustainability Metrics in Chemical Production

3,5,5-Trimethyl-1-hexanol is also studied in the context of sustainability in chemical processes. Research evaluates the environmental and economic impacts of producing higher alcohols like 3,5,5-Trimethyl-1-hexanol, comparing biobased routes with conventional fossil-based processes (Patel, Telalović, Bitter, Worrell, & Patel, 2015).

Safety And Hazards

3,5,5-Trimethyl-1-hexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin and eye irritation. It may also cause irritation of the respiratory tract . It is classified as a combustible liquid .

Future Directions

3,5,5-Trimethyl-1-hexanol is used as a fragrance in many toiletries and household cleaning products . It is also used in the manufacture of synthetic lubricants, lubricating oil additives, wetting agents, softeners in the manufacture of plastics, disinfectants, and germicides .

properties

IUPAC Name

3,5,5-trimethylhexan-1-ol
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InChI

InChI=1S/C9H20O/c1-8(5-6-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3
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InChI Key

BODRLKRKPXBDBN-UHFFFAOYSA-N
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Canonical SMILES

CC(CCO)CC(C)(C)C
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Molecular Formula

C9H20O
Record name 3,5,5-TRIMETHYLHEXANOL
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DSSTOX Substance ID

DTXSID7029661
Record name 3,5,5-Trimethyl-1-hexanol
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Molecular Weight

144.25 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, to yellow oily liquid or solid with a strong, oily, herbaceous odour
Record name 1-Hexanol, 3,5,5-trimethyl-
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Boiling Point

193-202 °C
Record name 3,5,5-TRIMETHYLHEXANOL
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Flash Point

93 °C o.c.
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Solubility

Solubility in water at 20 °C: none, insoluble in water; soluble in alcohol, acetone and ether
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Density

Relative density (water = 1): 0.83, 0.835 (20°/20°)
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Vapor Density

Relative vapor density (air = 1): 5.0
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Vapor Pressure

0.3 [mmHg], Vapor pressure, Pa at 20 °C: 30
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Product Name

3,5,5-Trimethyl-1-hexanol

CAS RN

3452-97-9
Record name 3,5,5-Trimethyl-1-hexanol
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Melting Point

-70 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
172
Citations
D McGinty, J Scognamiglio, CS Letizia… - Food and chemical …, 2010 - Elsevier
A toxicologic and dermatologic review of 3,5,5-trimethyl-1-hexanol when used as a fragrance ingredient is presented. 3,5,5-Trimethyl-1-hexanol is a member of the fragrance structural …
Number of citations: 7 www.sciencedirect.com
SH Park, JS Park, TW Ko, YS Park… - Advanced Materials …, 2013 - Trans Tech Publ
Norbornene dicarboxylate was synthesized through esterification under titanium catalyst. The alcohols are 2-ethyl-1-hexanol, n-octanol, 3,5,5-trimethyl-1-hexanol, and n-decanol. The …
Number of citations: 9 www.scientific.net
JMA Tan, T Matsuura - Journal of membrane science, 1999 - Elsevier
Integrally skinned asymmetric membranes were prepared from poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) using different nonsolvent additives. These nonsolvent additives consisted …
Number of citations: 36 www.sciencedirect.com
F Lonardi, A Luke - International Journal of Refrigeration, 2019 - Elsevier
Alcoholic additives are used to enhance the heat and mass transfer of the absorber, which has been widely recognized as the bounding device of an absorption chiller. Small quantities …
Number of citations: 2 www.sciencedirect.com
R Della Pergola, L Garlaschelli, S Martinengo… - Journal of Molecular …, 1997 - Elsevier
The salt Na 2 [Rh 12 (CO) 30 ] was used for the hydroformylation of 2,4,4-trimethyl-1-pentene in tetrahydrofuran under high pressures of CO H 2 (20–120 atm) in the temperature range …
Number of citations: 7 www.sciencedirect.com
GN Roganov, PN Pisarev… - Journal of Chemical & …, 2005 - ACS Publications
This work has been undertaken to revise the group-additivity values necessary for predicting standard enthalpies of formation and vaporization enthalpies of aliphatic alcohols by …
Number of citations: 62 pubs.acs.org
C Bevan - Patty's toxicology, 2001 - Wiley Online Library
This chapter reviews linear and branched C 7 to C 18 monohydric aliphatic alcohols, as well as aromatic, alicyclic, aliphatic unsaturated, and aliphatic halogenated alcohols. The CAS …
Number of citations: 8 onlinelibrary.wiley.com
MY Kawamura, MH Maruyama - Citeseer
There is no available information on toxicokinetics and metabolism of 3, 5, 5-trimethyl-1-hexanol. In an acute oral toxicity study [OECD TG 401] in rats, the LD50 for this substance was …
Number of citations: 4 citeseerx.ist.psu.edu
GH Lee, Y Shin, MJ Oh - Journal of food science, 2008 - Wiley Online Library
The fruit of Lycii fructus has been used as a tonic medicine and a long‐term healthy food without side effect in Asia. An increase in the demand for natural healthy food, L. fructus has …
Number of citations: 35 ift.onlinelibrary.wiley.com
X Fan, MC McLeod, RM Enick… - Industrial & engineering …, 2006 - ACS Publications
Silver bis(3,5,5-trimethyl-1-hexyl) sulfosuccinate, Ag-AOT-TMH, exhibits 1.2 wt % solubility in dense CO 2 at 40 C and 52 MPa. This is a remarkably high CO 2 solubility value for a …
Number of citations: 33 pubs.acs.org

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